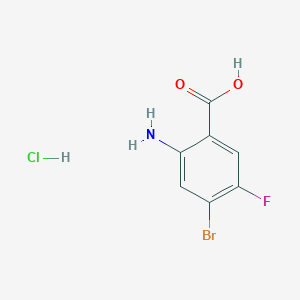

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride

Description

Contextual Significance of Substituted Benzoic Acids in Contemporary Organic Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis due to the versatile reactivity of the carboxylic acid group and the potential for diverse functionalization on the aromatic ring. These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. For instance, aminobenzoic acids are precursors for indole derivatives, which are found in many biologically active compounds. orgsyn.org The ability to introduce various substituents onto the benzoic acid core allows chemists to systematically modify the steric and electronic properties of a molecule, which is essential for exploring structure-activity relationships (SAR) and structure-property relationships (SPR) in drug discovery and materials development. namiki-s.co.jp

Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems

The incorporation of halogen atoms, specifically bromine and fluorine, into aromatic systems is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.net

Fluorine: The introduction of fluorine can profoundly alter a molecule's physicochemical properties. pharmacyjournal.org Due to its high electronegativity and small size, fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. pharmacyjournal.orgnih.gov This can lead to a longer half-life and improved bioavailability of a drug. nih.gov Fluorine substitution can also modulate the acidity (pKa) of nearby functional groups and influence lipophilicity, which affects how a molecule is absorbed, distributed, and transported in the body. nih.govnih.gov These modifications can lead to enhanced binding affinity to target receptors and improved pharmacokinetic properties. pharmacyjournal.orgresearchgate.net

Bromine: The bromine atom, being larger and more polarizable than fluorine, offers different strategic advantages. It is a key participant in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). namiki-s.co.jpacs.org This directional interaction is increasingly recognized for its importance in molecular recognition at the active sites of proteins and other biological targets, contributing favorably to the stability of ligand-target complexes. researchgate.netacs.org In synthetic chemistry, the carbon-bromine bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of complex molecular architectures. researchgate.net

The combined presence of both fluorine and bromine on a benzoic acid scaffold provides a powerful tool for chemists, offering a dual approach to optimizing molecular properties for specific applications.

Rationale for Dedicated Research on 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride within Chemical Science

2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is a subject of dedicated research primarily because it is a highly functionalized and valuable building block for organic synthesis. The specific arrangement of the amino, bromo, fluoro, and carboxylic acid groups on the benzene (B151609) ring makes it a versatile precursor for the synthesis of complex heterocyclic compounds and other advanced intermediates.

Research focuses on this compound for several key reasons:

Synthetic Utility: It serves as a starting material for multi-step syntheses. For example, its methyl ester derivative is used in the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, which is an important intermediate for pesticides and medicines. google.com

Access to Novel Scaffolds: The unique substitution pattern allows for regioselective reactions, enabling the construction of novel molecular frameworks that would be difficult to access through other synthetic routes.

Pharmaceutical and Agrochemical Applications: As a fluorine- and bromine-containing compound, it is a key component in the synthesis of molecules for the pharmaceutical and agrochemical industries, which have a continuous demand for novel and effective agents. google.com

The hydrochloride salt form of the compound often enhances its stability and handling characteristics compared to the free base, making it more suitable for storage and use in various chemical reactions.

Chemical Compound Data

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-bromo-5-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2.ClH/c8-4-2-6(10)3(7(11)12)1-5(4)9;/h1-2H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWZFIPIBVNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Bromo 5 Fluorobenzoic Acid Hydrochloride

Historical Perspectives on the Synthesis of Related Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are a cornerstone in the history of synthetic chemistry, serving as vital precursors for a vast array of dyes, pharmaceuticals, and agrochemicals. core.ac.ukijpsjournal.com Historically, the synthesis of substituted anthranilic acids was driven by the burgeoning dye industry, with methods often relying on classical electrophilic aromatic substitution reactions on simple aromatic precursors. core.ac.uk Anthranilic acid itself is a precursor in the biosynthesis of the amino acid tryptophan. ijpsjournal.com

Early synthetic routes to substituted anthranilic acids typically involved the nitration of a corresponding benzoic acid derivative, followed by reduction of the nitro group to an amine. The regioselectivity of these reactions was dictated by the inherent directing effects of the substituents already present on the aromatic ring. For instance, the synthesis of 5-bromoanthranilic acid can be achieved by the direct bromination of anthranilic acid. ijddr.in The reactivity of the amino and carboxyl groups has been extensively studied, revealing that anthranilic acid can participate in a wide range of cyclization and condensation reactions to form various heterocyclic systems. core.ac.uknih.gov These foundational studies paved the way for the development of more complex, polysubstituted derivatives required for modern applications in medicinal chemistry. ijpsjournal.comuees.edu.ec

Contemporary and Optimized Synthetic Routes for 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride

While a specific, detailed industrial synthesis for 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is not widely published in academic literature, a plausible route can be constructed based on known organic transformations and syntheses of closely related analogues. A key precursor, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, is utilized in the synthesis of other chemical intermediates, suggesting its parent carboxylic acid is a stable, accessible compound. google.com

A common contemporary approach would likely start from a readily available fluorinated aromatic compound, such as a fluoroaniline (B8554772) or fluorotoluene derivative, and sequentially introduce the remaining functional groups—bromo, amino, and carboxyl—using modern regioselective techniques.

Plausible Synthetic Pathway:

| Step | Starting Material | Reagents | Product |

| 1 | 2-Amino-5-fluorobenzoic acid | Brominating Agent (e.g., NBS) | 2-Amino-4-bromo-5-fluorobenzoic acid |

| 2 | 2-Amino-4-bromo-5-fluorobenzoic acid | Hydrochloric Acid (HCl) | 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride |

This table represents a simplified, hypothetical pathway. Actual synthesis may involve protection/deprotection steps and different sequencing to optimize yield and purity.

Achieving the specific 2-amino, 4-bromo, 5-fluoro substitution pattern is the primary challenge in synthesizing the target molecule. The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. The amino (-NH2) and carboxyl (-COOH) groups have competing effects; the amino group is a strong ortho-, para-director and activator, while the carboxyl group is a meta-director and deactivator.

Key regioselective strategies include:

Directed Ortho-Metalation (DoM): Functional groups such as amides or carboxylic acids can direct metallating agents (like organolithium reagents) to the ortho position, allowing for the precise introduction of other substituents.

Halogen Dance Reactions: In polyhalogenated systems, a strong base can cause a halogen to migrate to a different position on the aromatic ring, which can be exploited to achieve a desired isomer.

Transition-Metal-Catalyzed C-H Activation: Modern methods utilizing catalysts, such as palladium, can overcome the innate directing group effects of substrates. nih.gov For example, Pd-catalyzed C-H bromination can achieve meta-bromination on aniline (B41778) and benzoic acid derivatives, positions that are often difficult to functionalize directly via classical electrophilic substitution. nih.govrsc.org

Strategic Sequencing: The order in which substituents are introduced is critical. For instance, performing bromination on a substrate where the desired position is electronically and sterically favored is a common strategy. Fluorination can be achieved using various reagents, with recent methods focusing on direct C-H fluorination or the use of reagents like N-fluorotrimethylpyridinium triflate. researchgate.net

Introducing amino and carboxyl groups onto a polyhalogenated benzene (B151609) ring requires robust chemical methods.

Amination: The most common and industrially scalable method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. youtube.com The reduction can be carried out using various reagents, including hydrogen gas with a metal catalyst (e.g., Pd/C) or metals like iron, tin, or zinc in acidic conditions. youtube.com Alternative modern methods include photocatalytic amination, which can proceed under milder conditions. researchgate.net

Carboxylation: The carboxyl group can be introduced through several methods. One common laboratory-scale method involves the lithiation or Grignard formation of a halogenated aromatic, followed by quenching with carbon dioxide. Alternatively, a methyl group on the ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate. youtube.com

The formation of the hydrochloride salt is a straightforward acid-base reaction. The basic amino group on the aromatic ring reacts with hydrochloric acid to form the corresponding ammonium (B1175870) salt. youtube.com

This process serves several key purposes:

Increased Stability: The salt form is often more crystalline and stable than the free amine.

Improved Handling: Salts typically have higher melting points and are less susceptible to aerial oxidation.

Enhanced Solubility: The hydrochloride salt is generally more soluble in aqueous media compared to the free base, which can be advantageous in certain applications.

The preparation typically involves dissolving the free amino acid in a suitable organic solvent, such as diethyl ether or isopropanol, and adding a solution of hydrochloric acid (either aqueous or as a gas dissolved in an organic solvent). youtube.comresearchgate.net The hydrochloride salt, being ionic, is often less soluble in organic solvents and will precipitate out, allowing for easy isolation by filtration. researchgate.net Purification is commonly achieved through recrystallization from an appropriate solvent system. If the free amino acid is required, the salt can be neutralized with a base to reverse the salt formation. core.ac.uk

Green Chemistry Principles and Sustainable Synthetic Approaches

Applying green chemistry principles to the synthesis of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride can significantly reduce its environmental impact. jddhs.com

Key Green Chemistry Considerations:

| Principle | Traditional Approach | Green Alternative |

| Solvent Use | Use of chlorinated solvents (e.g., CCl4, CH2Cl2) or polar aprotic solvents (e.g., DMF). patsnap.com | Utilizing safer solvents like water, ethanol, or performing reactions under solvent-free conditions. wjpmr.commdpi.com |

| Atom Economy | Use of stoichiometric reagents that generate significant waste (e.g., classical nitration). | Employing catalytic methods (e.g., catalytic C-H activation) that maximize the incorporation of reactant atoms into the final product. jddhs.commdpi.com |

| Energy Efficiency | Reactions requiring high temperatures and prolonged refluxing. | Microwave-assisted synthesis to reduce reaction times and energy consumption; use of catalysts to lower reaction activation energy. mdpi.com |

| Reagent Choice | Use of hazardous reagents like strong acids (H2SO4) or toxic metals. | Employing biocatalysis or using milder, more selective reagents like hydrogen peroxide with a selenium catalyst for oxidation. mdpi.com |

| Feedstock | Reliance on petroleum-based starting materials. | Exploring the use of renewable feedstocks, such as lignin-based benzoic acid derivatives, as starting points for synthesis. rsc.org |

By integrating these principles, the synthesis can become more efficient, safer, and more sustainable, aligning with modern standards for chemical manufacturing.

Process Chemistry Considerations and Scale-Up Investigations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The scale-up of a multi-step synthesis for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, from cheap starting materials highlights key industrial considerations. researchgate.net

Key considerations for the scale-up of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride include:

Cost and Availability of Starting Materials: The economic viability of the entire process is heavily dependent on the cost of the initial fluorinated precursor. Sourcing this material reliably and in large quantities is a primary concern.

Reaction Safety and Thermochemistry: Reactions such as nitration are highly exothermic and require careful thermal management on a large scale to prevent runaway reactions. Process chemists must study the reaction kinetics and heat flow to design appropriate cooling systems and dosing procedures.

Process Optimization and Robustness: Each step of the synthesis must be optimized to maximize yield and minimize the formation of impurities. This includes fine-tuning reaction conditions (temperature, pressure, concentration, catalyst loading) to ensure the process is robust and reproducible from batch to batch.

Work-up and Purification: Isolating and purifying the intermediates and the final product on a large scale can be challenging. Methods like liquid-liquid extraction, crystallization, and filtration must be efficient and scalable. The choice of solvents for extraction and recrystallization is critical for both product purity and environmental compliance.

Waste Management: Industrial-scale synthesis can generate significant waste streams. A key aspect of process chemistry is to develop methods to minimize, treat, and dispose of waste in an environmentally responsible and cost-effective manner. For example, the large amounts of iodine-containing wastewater from some bromination reactions can be problematic. patsnap.com

Successful scale-up requires a multidisciplinary approach, combining organic synthesis, chemical engineering, and analytical chemistry to develop a process that is not only scientifically sound but also commercially viable and sustainable. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Bromo 5 Fluorobenzoic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride, protonation of the amino group to an ammonium (B1175870) group (-NH3+) induces significant changes in the electronic environment of the aromatic ring, which are observable in both ¹H and ¹³C NMR spectra.

Spectroscopic data for the free base, 2-Amino-4-bromo-5-fluorobenzoic acid, have been reported and serve as a crucial reference. blogspot.com In DMSO-d6, the ¹H NMR spectrum of the free base shows an aromatic proton as a doublet at 7.62 ppm and a multiplet corresponding to the remaining aromatic protons and amino protons between 6.5-7.21 ppm. blogspot.com In the hydrochloride salt, the electron-withdrawing nature of the newly formed -NH3+ group would be expected to deshield adjacent protons, causing their signals to shift downfield. Furthermore, the two protons of the free amino group would be replaced by a broader, exchangeable signal for the three ammonium protons.

The ¹³C NMR spectrum of the free base shows ten distinct signals, confirming the presence of seven carbon atoms in unique electronic environments, with some signals split due to fluorine coupling. blogspot.com Upon protonation, the carbon atom attached to the amino group (C2) and the ortho/para carbons relative to it would experience a downfield shift.

Table 1: Reported NMR Data for 2-Amino-4-bromo-5-fluorobenzoic acid (Free Base) in DMSO-d6 blogspot.com

| Spectrum | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR (400 MHz) | DMSO-d6 | 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H) |

| ¹³C NMR (100 MHz) | DMSO-d6 | 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5 |

Multidimensional NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignment

For a polysubstituted aromatic ring, one-dimensional NMR spectra can be complex due to overlapping signals and second-order coupling effects. Two-dimensional (2D) NMR techniques are essential for definitive assignments.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride, COSY would establish the connectivity between the two adjacent aromatic protons, H-3 and H-6, confirming their positions relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the protonated aromatic carbons.

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which is invaluable for studying crystalline polymorphs, amorphous forms, and intermolecular interactions that are averaged out in solution. For 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the hydrochloride salt would yield distinct ssNMR spectra due to variations in crystal packing and molecular conformation. This makes ssNMR a powerful tool for polymorph screening.

Probe Intermolecular Interactions: Techniques like ¹H-³⁵Cl ssNMR could directly probe the hydrogen bonding between the ammonium cation and the chloride anion. nih.gov Furthermore, ¹³C and ¹⁵N ssNMR can reveal details about hydrogen bonding involving the carboxylic acid and ammonium groups within the crystal lattice.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For the free base, 2-Amino-4-bromo-5-fluorobenzoic acid, the protonated molecule [M+H]⁺ was observed at an m/z of 233.9551. blogspot.com This experimental value is in excellent agreement with the calculated exact mass of 233.9560 for the formula C₇H₆BrFNO₂⁺, unequivocally confirming the compound's elemental composition. This [M+H]⁺ ion is the cationic component of the hydrochloride salt, making this data directly relevant.

Table 2: High-Resolution Mass Spectrometry Data blogspot.com

| Ion | Calculated Exact Mass (m/z) | Found Experimental Mass (m/z) | Elemental Formula |

|---|---|---|---|

| [M+H]⁺ | 233.9560 | 233.9551 | C₇H₆BrFNO₂⁺ |

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (in this case, the molecular ion at m/z ~234) and inducing it to fragment. Analyzing the resulting fragment ions provides a roadmap of the molecule's structure. While specific MS/MS data for this compound is not available, a probable fragmentation pathway can be predicted based on the known fragmentation of aromatic carboxylic acids and halogenated anilines. nih.govlibretexts.orgmiamioh.edu

Key fragmentation pathways for the [C₇H₆BrFNO₂]⁺ ion would likely include:

Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z ~216.

Loss of a Carboxyl Radical (-45 Da): Decarboxylation to lose •COOH, resulting in a halogenated aniline (B41778) radical cation at m/z ~189.

Loss of Bromine Radical (-79/81 Da): Cleavage of the C-Br bond, which is often a facile process, would yield a fragment at m/z ~155. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would make this fragmentation easily identifiable.

Table 3: Predicted MS/MS Fragments of the [M+H]⁺ Ion

| Proposed Fragment Ion Formula | Proposed Neutral Loss | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [C₇H₄BrFNO]⁺ | H₂O | 215.9454 |

| [C₆H₅BrFN]⁺• | •COOH | 188.9614 |

| [C₇H₆FNO₂]⁺ | •Br | 155.0326 |

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular forces like hydrogen bonding. nih.govijtsrd.com

The IR spectrum of the free base shows characteristic sharp peaks for the N-H stretches of the primary amine at 3494 and 3351 cm⁻¹. blogspot.com For the hydrochloride salt, this region would be dramatically different. The -NH₂ signals would be absent and replaced by a very broad and strong absorption band, typically centered around 2500-3000 cm⁻¹, which is characteristic of the stretching vibrations of an ammonium (-NH₃⁺) group involved in hydrogen bonding.

Other key vibrational modes include:

O-H Stretch: A broad band for the carboxylic acid O-H stretch, often overlapping with the C-H stretches, is expected around 3000 cm⁻¹.

C=O Stretch: The carbonyl stretch of the carboxylic acid group is a strong, sharp band typically found around 1700 cm⁻¹. Hydrogen bonding in the solid state can shift this to a lower frequency.

N-H Bending: The scissoring mode for the -NH₃⁺ group would appear as a medium to strong band around 1600-1500 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-F and C-Br Stretches: The C-F stretching vibration typically appears in the 1250-1000 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, usually below 700 cm⁻¹.

Table 4: Comparison of Key Vibrational Modes

| Vibrational Mode | Reported Frequency (Free Base, cm⁻¹) blogspot.com | Expected Frequency Range (Hydrochloride Salt, cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch (Amine) | 3494, 3351 | - | Absent in hydrochloride salt. |

| N-H Stretch (Ammonium) | - | 3000 - 2500 (broad) | Characteristic of -NH₃⁺ group. |

| C-H Stretch (Aromatic) | 3053, 3038 | ~3100 - 3000 | Relatively consistent. |

| C=O Stretch (Carboxyl) | Not specified, typically ~1680 | ~1720 - 1680 | Sensitive to hydrogen bonding. |

| N-H Bend (Ammonium) | - | ~1600 - 1500 | Characteristic of -NH₃⁺ group. |

| C=C Stretch (Aromatic) | 1521 | ~1600, ~1500, ~1450 | Multiple bands expected. |

Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-Br stretch typically give strong signals, aiding in a complete vibrational assignment. ijtsrd.com

Single Crystal X-ray Diffraction (SCXRD) Analysis

Crystal Packing Features and Hydrogen Bonding Networks

The crystal packing of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride will be dominated by a network of strong hydrogen bonds. The protonated amino group (-NH3+) is a strong hydrogen bond donor, while the chloride anion (Cl-) is an effective hydrogen bond acceptor. Additionally, the carboxylic acid group (-COOH) can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen).

Interactive Data Table: Expected Hydrogen Bond Interactions

| Donor | Acceptor | Type of Interaction | Expected Distance (Å) |

| N-H (Ammonium) | Cl (Chloride) | Strong | 3.0 - 3.3 |

| O-H (Carboxylic Acid) | Cl (Chloride) | Strong | 2.9 - 3.2 |

| O-H (Carboxylic Acid) | O (Carbonyl) | Strong | 2.6 - 2.8 |

| N-H (Ammonium) | O (Carbonyl) | Moderate | 2.8 - 3.1 |

Supramolecular Synthons and Non-Covalent Interactions within the Crystal Lattice

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. In the crystal structure of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride, several key synthons are expected to be present. The interaction between the protonated amino group and the chloride ion can be considered a primary charge-assisted hydrogen-bonded synthon.

Another highly probable supramolecular synthon is the carboxylic acid dimer, which forms a cyclic motif. rsc.org However, in the presence of the chloride ion as a strong hydrogen bond acceptor, competition between the formation of carboxylic acid dimers and O-H···Cl interactions may lead to different packing arrangements. The interplay between the amino and carboxylic acid functional groups can lead to the formation of heterosynthons, for instance, involving both N-H···O and O-H···N interactions in related neutral molecules. nih.gov

Polymorphism and Pseudopolymorphism Studies in Hydrochloride Salts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rsc.org Different polymorphs of a compound can exhibit distinct physical properties. For aminobenzoic acids, polymorphism is a well-documented phenomenon. For instance, p-aminobenzoic acid is known to exist in at least four polymorphic forms (α, β, γ, and δ), each with a unique crystal packing and hydrogen bonding network. rsc.orgcore.ac.uk

Given this precedent, it is highly probable that 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride could also exhibit polymorphism. The formation of different polymorphs would likely be influenced by crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would have a unique set of intermolecular interactions, leading to variations in their thermodynamic stability.

Pseudopolymorphism, which refers to the formation of solvates or hydrates, is also a possibility. Depending on the solvent used for crystallization, solvent molecules may be incorporated into the crystal lattice, forming stable solvates. These solvates would have distinct crystal structures and properties compared to the anhydrous forms. The study of both polymorphism and pseudopolymorphism is crucial for understanding the solid-state properties of this compound.

Computational and Theoretical Investigations of 2 Amino 4 Bromo 5 Fluorobenzoic Acid Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-Amino-4-bromo-5-fluorobenzoic acid. DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are adept at optimizing the molecular geometry to its lowest energy state.

These calculations yield critical electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. For substituted benzoic acids, the distribution of these frontier orbitals is heavily influenced by the electronic nature of the substituents (amino, bromo, and fluoro groups). The amino group typically raises the HOMO energy, while the halogen and carboxylic acid groups tend to lower the LUMO energy.

Further analyses derived from DFT calculations include the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electrophilic (positive potential, typically around the acidic proton) and nucleophilic (negative potential, near the oxygen, fluorine, and nitrogen atoms) regions. This provides a roadmap for predicting how the molecule will interact with other chemical species.

Table 1: Representative Electronic Properties Calculable via DFT

| Parameter | Description | Typical Significance for Halogenated Aminobenzoic Acids |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Calculated partial charges on each atom. | Provides insight into the intramolecular charge distribution. |

Note: The table is illustrative of parameters obtained from DFT studies on similar molecules, as specific DFT data for the hydrochloride salt were not available in the cited literature.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of 2-Amino-4-bromo-5-fluorobenzoic acid arises primarily from the rotation around the single bonds connecting the carboxylic and amino groups to the benzene (B151609) ring. Conformational analysis is the systematic exploration of these rotational degrees of freedom to identify the most stable three-dimensional arrangement of the atoms.

By performing a relaxed scan of the potential energy surface (PES), researchers can determine the energies associated with different dihedral angles. For the carboxylic group, the key dihedral angle involves the C-C-C=O atoms. The syn-planar (or cis) conformation, where the acidic hydrogen is oriented toward the amino group, and the anti-planar (or trans) conformation, where it points away, are two primary possibilities. The syn-planar conformation is often stabilized by an intramolecular hydrogen bond between the carboxylic proton and the nitrogen of the amino group. Theoretical studies on similar molecules, such as 2-fluoro-4-hydroxybenzoic acid, have demonstrated the ability to identify and differentiate the energies of such conformers. mdpi.com The global minimum on the PES corresponds to the most stable conformer, which is the most likely structure to be observed experimentally.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time. An MD simulation would typically model the 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride molecule within a simulation box filled with a chosen solvent, such as water, to mimic solution conditions.

By solving Newton's equations of motion for every atom in the system, MD simulations can track the molecule's translational, rotational, and vibrational motions. This allows for the study of its structural stability and flexibility. Furthermore, MD is exceptionally useful for probing solvent interactions. Analysis of the simulation trajectory can reveal the structure of the solvation shell around the molecule. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the polar -NH3+ and -COOH groups, providing a detailed picture of hydration.

Although specific MD simulation studies for this compound are not prominent in the literature, the methodology remains a standard and powerful tool for understanding its dynamic properties in a condensed phase.

Prediction of Spectroscopic Parameters (e.g., computational NMR, IR, UV-Vis)

Computational chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and torsions. For instance, calculations would predict the characteristic stretching frequencies for the N-H bonds in the amino group, the O-H and C=O bonds of the carboxylic acid group, and various vibrations of the aromatic ring. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled using an empirical factor to achieve excellent agreement with experimental spectra. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra.

Experimental data for the non-hydrochloride form of the compound provides a benchmark for such computational predictions. blogspot.com

Table 2: Experimental Spectroscopic Data for 2-Amino-4-bromo-5-fluorobenzoic acid

| Parameter | Experimental Value |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) δ | 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H) |

| ¹³C NMR (100 MHz, DMSO-d6) δ | 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5 |

| IR (neat) cm⁻¹ | 3494, 3351, 3053, 3038, 1521, 774 |

Source: Organic Spectroscopy International blogspot.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis can help explain the electronic transitions occurring within the molecule, often involving π-π* transitions within the benzene ring.

Intermolecular Interaction Energy Analysis and Hirshfeld Surface Analysis

In the solid state, the crystal packing of 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.goveurjchem.com

The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. This surface can be color-mapped with various properties. A commonly used map is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms.

This 3D surface can be summarized in a 2D "fingerprint plot," which plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The plot provides a quantitative summary of the types and relative significance of all intermolecular contacts. For a molecule like this, the key interactions would include:

O-H···O and N-H···O Hydrogen Bonds: Appearing as sharp, distinct spikes in the fingerprint plot.

H···H Contacts: Typically the most abundant, covering a large area in the center of the plot. nih.gov

C-H···π Interactions: Involving the aromatic ring.

By deconstructing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a clear understanding of the forces that stabilize the crystal structure. eurjchem.com

Table 3: Common Intermolecular Contacts and Their Typical Contributions in Substituted Benzoic Acids

| Contact Type | Description |

|---|---|

| H···H | Interactions between hydrogen atoms. |

| O···H / H···O | Primarily represents hydrogen bonding involving oxygen. |

| C···H / H···C | Van der Waals interactions involving carbon and hydrogen. |

| N···H / H···N | Represents hydrogen bonding involving nitrogen. |

| Br···H / H···Br | Interactions involving the bromine atom. |

| F···H / H···F | Interactions involving the fluorine atom. |

Note: This table lists the types of interactions expected. The precise percentage contributions would require a crystal structure and subsequent Hirshfeld analysis.

Chemical Reactivity and Derivatization Strategies for 2 Amino 4 Bromo 5 Fluorobenzoic Acid Hydrochloride

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of esters and amides. These derivatives are often crucial intermediates in multi-step synthetic sequences.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to modify the compound's solubility and reactivity. Standard esterification methods, such as Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be employed. For instance, the methyl ester of 2-amino-4-bromo-5-fluorobenzoic acid is a known compound used in further derivatization, such as diazotization reactions. google.com The synthesis of esters from 2-aminobenzoic acid derivatives is a foundational step in the creation of more complex molecules. researchgate.net

Amidation: The carboxylic acid can react with amines in the presence of a coupling agent (e.g., DCC, EDC) to form amides. This reaction is fundamental in peptide synthesis and in the construction of various nitrogen-containing compounds. Intramolecular amidation, or cyclization involving the ortho-amino group, is a key step in the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological activity. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Carboxylic Ester |

| Amidation | Primary/Secondary Amine, Coupling Agent (e.g., EDC, DCC) | Carboxamide |

Reactions Involving the Amino Group (e.g., Acylation, Diazotization, Schiff Base Formation)

The primary amino group is nucleophilic and serves as a handle for numerous transformations, including N-acylation, diazotization, and condensation reactions.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). This reaction is often used to protect the amino group or as a key step in the synthesis of heterocyclic systems. For example, reacting a related compound, 2-amino-6-bromobenzoic acid, with acetic anhydride (B1165640) yields an amide intermediate which can then be cyclized to form a quinazolinone.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. google.com Aryl diazonium salts are highly versatile intermediates that can undergo a variety of substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups onto the aromatic ring, replacing the original amino group. For example, the diazonium salt derived from the methyl ester of 2-amino-4-bromo-5-fluorobenzoic acid can react with iodide to yield 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. google.com The diazonium salts of aminobenzoic acids are known to be sensitive to nucleophilic attack. scirp.org

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically occurs under mild acidic or basic conditions and is reversible. The formation of a Schiff base can be a preliminary step for the synthesis of more complex heterocyclic structures or for introducing new substituents.

| Reaction Type | Reagents and Conditions | Intermediate/Product Type |

| Acylation | Acyl Chloride or Anhydride (e.g., Acetyl chloride, Acetic anhydride) | N-Aryl Amide |

| Diazotization | NaNO₂, Strong Acid (e.g., H₂SO₄, HCl), 0-5 °C | Aryl Diazonium Salt |

| Schiff Base Formation | Aldehyde or Ketone, Acid/Base Catalyst | Imine (Schiff Base) |

Substitution Reactions on the Aromatic Ring (e.g., Halogen Exchange, Nitration)

The substituents already present on the benzene (B151609) ring direct the position of further electrophilic aromatic substitution reactions. msu.edu The amino group is a powerful activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. The halogen atoms (Br and F) are deactivating but ortho-, para-directing. The outcome of such reactions depends on the complex interplay of these electronic effects and the reaction conditions.

Halogen Exchange: The bromine atom can be replaced through halogen-metal exchange reactions. Treatment with organolithium reagents (like n-BuLi) or Grignard reagents can lead to the formation of a new organometallic species. mdpi.com This lithiated or magnesiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C4 position.

Nitration: Electrophilic nitration (using a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the ring. masterorganicchemistry.com Given the directing effects of the existing groups, the most likely position for substitution would be ortho to the strongly activating amino group (the C3 position), though steric hindrance could be a factor.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) utilizing the Bromine Moiety

The carbon-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.gov It is widely used and tolerates a broad range of functional groups, making it suitable for derivatizing 2-amino-4-bromo-5-fluorobenzoic acid with various aryl, heteroaryl, or alkyl groups. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.org This method is effective for introducing vinyl groups onto the aromatic ring. arkat-usa.org

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for synthesizing arylalkynes. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a premier method for synthesizing complex aryl amines and has largely replaced harsher traditional methods. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(aryl)-C(R) |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(aryl)-C(vinyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | C(aryl)-N |

Cyclization Reactions for the Formation of Novel Heterocyclic Systems

The ortho-disposed amino and carboxylic acid groups make 2-amino-4-bromo-5-fluorobenzoic acid an ideal precursor for synthesizing fused heterocyclic systems, most notably quinazolinones. nih.gov Quinazolinones are a class of compounds present in numerous pharmacologically active molecules.

The synthesis of a 4(3H)-quinazolinone core typically involves a two-step process. First, the amino group is acylated. Then, condensation with a nitrogen source, such as ammonia (B1221849) or a primary amine, induces cyclization and dehydration to form the heterocyclic ring system. researchgate.net For example, reacting an anthranilic acid derivative with formamide (B127407) at high temperatures can directly yield the quinazolinone structure. nih.gov A wide variety of synthetic methods have been developed for quinazolinone preparation, often starting from anthranilic acid. organic-chemistry.org

| Reagent(s) for Cyclization | Resulting Heterocycle | Notes |

| Formamide, Heat | 6-bromo-7-fluoro-4(3H)-quinazolinone | Direct one-step cyclization. nih.gov |

| Acetic Anhydride, then Ammonia/Amine | 2-methyl-6-bromo-7-fluoro-4(3H)-quinazolinone | Two-step process via an intermediate. |

| Cyanamide, Acidic conditions | 2-amino-6-bromo-7-fluoro-4(3H)-quinazolinone | Provides an amino group at the 2-position. |

| Orthoesters and Ammonium (B1175870) Acetate | 2-substituted-6-bromo-7-fluoro-4(3H)-quinazolinone | Allows for various substituents at the 2-position. researchgate.net |

Applications of 2 Amino 4 Bromo 5 Fluorobenzoic Acid Hydrochloride As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Aromatic and Heterocyclic Compounds

The trifunctional nature of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride makes it an exceptionally useful starting material for constructing a wide array of more complex molecules. The amino group can be diazotized and converted into various other functionalities, the carboxylic acid group can undergo esterification or amidation, and the carbon-bromine bond serves as a handle for cross-coupling reactions.

One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives. For instance, a multi-step synthesis involves the reaction of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride with formamide (B127407) at elevated temperatures to construct a bromo-fluoro-substituted quinazolinone core. google.com This heterocyclic system is a common scaffold in many biologically active molecules. The reaction proceeds by initial formation of an N-formyl intermediate, followed by cyclization.

Furthermore, the amino group can be transformed into a hydrazine (B178648) moiety. By treating 2-amino-4-bromo-5-fluorobenzoic acid with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by reduction with tin(II) chloride, 4-bromo-5-fluoro-2-hydrazinylbenzoic acid is formed. google.comgoogle.com This hydrazine derivative is a key intermediate for building fused heterocyclic systems like indoles and pyrazoles. google.comgoogle.com

The presence of both bromine and fluorine atoms imparts distinct electronic properties and provides multiple reaction sites. smolecule.com The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various alkyl, aryl, or alkynyl groups at the 4-position. This synthetic versatility is crucial for creating libraries of diverse compounds for screening purposes.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 2-Amino-4-bromo-5-fluorobenzoic acid

| Starting Material | Reagents | Product Scaffold | Reference |

|---|---|---|---|

| 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride | 1. NaNO₂, HCl2. SnCl₂·2H₂O | 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid | google.comgoogle.com |

Role in Medicinal Chemistry Research as a Building Block for Lead Compound Generation

In medicinal chemistry, 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride is a highly valued building block for the synthesis of potential therapeutic agents. Its utility lies in its ability to be incorporated into larger, more complex molecules that are designed to interact with specific biological targets. The fluorinated nature of the compound is particularly advantageous, as the inclusion of fluorine atoms in drug candidates can often enhance metabolic stability, binding affinity, and bioavailability. cymitquimica.com

A prominent example of its application is in the synthesis of potent kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This benzoic acid derivative has been used as a key intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies and autoimmune diseases. google.comnewdrugapprovals.orgnewdrugapprovals.org The synthesis of these complex inhibitors often involves coupling the 2-amino-4-bromo-5-fluorobenzoic acid core with other heterocyclic fragments through a series of reactions, such as amidation and cross-coupling. newdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.org

The compound also serves as a precursor for antibacterial agents. It has been used in the development of inhibitors targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in Gram-negative bacteria. google.com The synthesis of these LpxC inhibitors involves the construction of a benzazinone scaffold from 2-amino-4-bromo-5-fluorobenzoic acid, demonstrating its role in generating novel antibacterial lead structures. google.com

Table 2: Synthetic Utility in Medicinal Chemistry

| Target Class | Example Scaffold/Compound Type | Synthetic Role of Intermediate | References |

|---|---|---|---|

| Kinase Inhibitors | Indole Carboxamides (BTK Inhibitors) | Core fragment for building the final inhibitor structure | google.comgoogle.comnewdrugapprovals.org |

Development of Novel Chemical Probes and Ligands

The structural features of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride make it a suitable starting point for the synthesis of specialized chemical probes and ligands. These tools are essential for studying biological systems, identifying and validating new drug targets, and understanding molecular interactions.

By leveraging the reactivity of its functional groups, chemists can attach reporter groups (such as fluorophores or biotin (B1667282) tags) or reactive moieties to the core structure. The bromine atom, in particular, is a versatile handle for introducing these functionalities via metal-catalyzed cross-coupling reactions. This allows for the creation of tailored molecules that can be used in a variety of biochemical assays.

While specific examples of chemical probes directly synthesized from 2-amino-4-bromo-5-fluorobenzoic acid are not extensively detailed in publicly available literature, its documented use in synthesizing inhibitors for well-defined protein targets like BTK and LpxC provides a clear blueprint for its potential adaptation into chemical probes. For example, a known inhibitor scaffold derived from this building block could be modified with a linker and a tag to create an affinity-based probe for target engagement studies or a photoaffinity probe to map binding sites.

Applications in Materials Science for the Synthesis of Advanced Organic Materials

The application of halogenated aromatic compounds is an expanding area in materials science, where they can serve as monomers or key intermediates for the synthesis of functional organic materials. smolecule.com The unique electronic properties conferred by the fluorine and bromine substituents in 2-amino-4-bromo-5-fluorobenzoic acid make it a candidate for developing materials with specific optical or electronic characteristics.

Although this is an emerging area of application for this specific compound, related fluorinated and brominated aromatic molecules are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The reactivity of the C-Br bond allows for polymerization reactions, such as polycondensation or Suzuki polycondensation, to create conjugated polymers. These materials are of interest for applications in organic electronics, including transistors and sensors. The presence of the polar amino and carboxylic acid groups could also be exploited to influence the self-assembly and solid-state packing of derived materials, which are critical parameters for tuning their bulk properties. Further research is required to fully explore the potential of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride as a precursor in this field. smolecule.com

Future Research Directions and Emerging Avenues

Exploration of Novel Catalytic Systems for Efficient Transformations

The reactivity of the functional groups in 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride makes it an ideal candidate for a variety of chemical transformations. Future research should focus on the development of novel catalytic systems to efficiently modify its structure. For instance, the amino group can undergo acylation or be used in coupling reactions, while the carboxylic acid can be esterified or converted to an amide. nih.govmdpi.com The bromine atom is susceptible to nucleophilic substitution, offering a site for introducing further complexity. smolecule.com

Green and sustainable catalytic approaches, such as those using carbonaceous bio-based materials in subcritical water, could be adapted for transformations of this compound, potentially reducing the reliance on hazardous reagents. mdpi.com The development of catalysts that can selectively act on one functional group while leaving others intact will be crucial for its use as a versatile building block in organic synthesis.

Integration into Automated and Flow Chemistry Platforms

The synthesis and derivatization of substituted benzoic acids can be significantly enhanced through the use of automated and flow chemistry platforms. google.comresearchgate.net These technologies offer precise control over reaction parameters, leading to higher yields, increased product purity, and improved safety. researchgate.net Future work should aim to develop continuous flow processes for the synthesis of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride and its derivatives. google.comscispace.com

Automated systems can facilitate high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological evaluation. researchgate.netvapourtec.com This approach would accelerate the discovery of new molecules with potential applications in medicinal chemistry and materials science. The integration of in-line analytical techniques would further enhance process understanding and control. researchgate.net

Advanced Crystal Engineering and Solid-State Form Design

The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly impact its physical and chemical behavior. Crystal engineering strategies can be employed to design novel solid forms of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride with tailored properties. researchgate.net This includes the formation of co-crystals, salts, and polymorphs. acs.orgsciforum.netrsc.orgresearchgate.net

Understanding the hydrogen bonding and other intermolecular interactions will be key to controlling the crystallization process and obtaining desired crystalline forms. rsc.orgresearchgate.net Such studies are crucial for pharmaceutical development, where the solid form of an active ingredient can affect its solubility, stability, and bioavailability.

Interdisciplinary Research with Computational Tools for Predictive Synthesis and Materials Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, aiding in the design of new compounds and synthetic routes. longdom.org Quantum mechanics and density functional theory (DFT) calculations can be used to understand the electronic structure and predict the outcomes of chemical reactions involving 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride. longdom.org

Machine learning and artificial intelligence are increasingly being used to predict chemical properties and optimize synthetic pathways. longdom.orgrsc.orgcore.ac.uk These computational approaches can be used to screen virtual libraries of derivatives for desired properties, guiding experimental efforts and accelerating the discovery process. nih.gov Molecular modeling can also be employed to study the interactions of this compound with biological targets, providing insights for drug design. longdom.org

Chemoenzymatic Synthesis Approaches

Enzymes are highly selective and efficient catalysts that can be used for a variety of chemical transformations. Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic methods, offers a green and sustainable approach to the synthesis of complex molecules. springernature.com Future research could explore the use of enzymes for the selective modification of 2-amino-4-bromo-5-fluorobenzoic acid hydrochloride.

For example, lipases could be used for the enantioselective esterification of the carboxylic acid group, or aminotransferases could be employed for modifications involving the amino group. The ribosome, a natural peptide synthesizer, has been shown to be sensitive to the structure of aminobenzoic acid derivatives, which could have implications for their incorporation into novel biomaterials. nih.govacs.org These biocatalytic approaches could provide access to novel derivatives with unique properties and functionalities.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-4-bromo-5-fluorobenzoic acid

| Property | Value |

| CAS Number | 1374208-42-0 |

| Molecular Formula | C₇H₅BrFNO₂ |

| IUPAC Name | 2-amino-4-bromo-5-fluorobenzoic acid |

| Physical Form | Solid |

| Purity | 95% |

Table 2: Compound Identifiers

| Identifier | Value |

| PubChem CID | 67514961 |

| InChI | 1S/C7H5BrFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) |

| InChI Key | ACAXDURFMBWUGX-UHFFFAOYSA-N |

Note: Identifiers for the parent compound, 2-Amino-4-bromo-5-fluorobenzoic acid. sigmaaldrich.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-bromo-5-fluorobenzoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination of a benzoic acid precursor. For example:

Bromination : Introduce bromine at the para-position using brominating agents (e.g., Br₂/AlCl₃) under controlled conditions to avoid over-halogenation .

Fluorination : Electrophilic fluorination via diazonium salt intermediates or direct fluorodechlorination using KF in polar aprotic solvents .

Amination : Reduce a nitro group (if present) to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl .

Key Considerations : Monitor regioselectivity during halogenation using TLC or HPLC to confirm intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min, detecting at 207 nm to assess purity .

- NMR/FTIR : Confirm functional groups (e.g., -COOH, -NH₂) and halogen positions. Compare H/C NMR shifts with analogous fluorobenzoic acids (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) .

- Elemental Analysis : Validate stoichiometry (C:H:N:Br:F ratios) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the amine group .

- Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., ethanol) over molecular sieves to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations) for tautomeric or conformational isomers .

- X-Ray Crystallography : Use SHELXL for refining crystal structures. If twinning occurs, employ SHELXD for phase resolution .

- Isotopic Labeling : Introduce N or F labels to track ambiguous signals in crowded spectra .

Q. What strategies optimize regioselectivity in halogenation steps for derivatives of this compound?

- Methodological Answer :

- Directing Groups : Utilize meta-directing groups (e.g., -COOH) to favor bromination at the para position. For fluorination, employ Cu-mediated Ullmann coupling to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve electrophilic substitution rates for bromine over chlorine .

- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and adjust reagent stoichiometry dynamically .

Q. How can crystallographic data be leveraged to study intermolecular interactions in this compound?

- Methodological Answer :

- SHELX Suite : Refine hydrogen bonding networks (e.g., -COOH dimerization) using SHELXL. For disordered structures, apply TWIN laws in SHELXD .

- Hirshfeld Surface Analysis : Quantify halogen (Br/F) interactions with neighboring molecules to predict packing efficiency .

Q. What HPLC method modifications are needed to analyze degradation products under stressed conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.